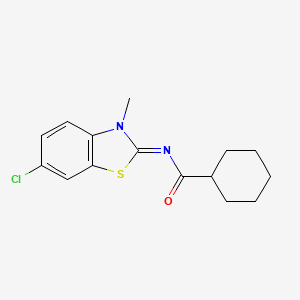

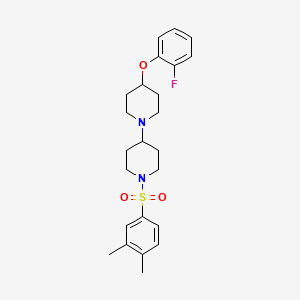

![molecular formula C14H17NO2 B2432481 ((1s,4s)-7-Azabicyclo[2.2.1]heptan-7-yl)(3-methoxyphenyl)methanone CAS No. 502925-83-9](/img/structure/B2432481.png)

((1s,4s)-7-Azabicyclo[2.2.1]heptan-7-yl)(3-methoxyphenyl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

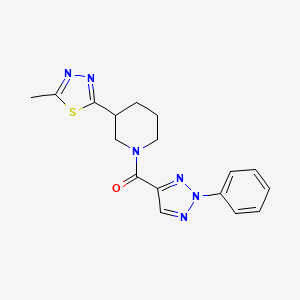

((1s,4s)-7-Azabicyclo[2.2.1]heptan-7-yl)(3-methoxyphenyl)methanone, also known as A-401, is a novel compound that has gained attention in the scientific community for its potential therapeutic applications. This compound belongs to the class of bicyclic compounds and has a unique chemical structure that makes it suitable for various research applications.

Aplicaciones Científicas De Investigación

Organic Synthesis and Transformation

Arene Hydrogenation/Transannulation : A study demonstrates the stoichiometric reaction of para-methoxyanilines with B(C6F5)3 under hydrogen conditions, leading to the reduction of the N-bound phenyl ring(s). This process results in transannular ring closure with the elimination of methanol, producing 7-azabicyclo[2.2.1]heptane derivatives, highlighting a method for the synthesis of bicyclic compounds through hydrogenation and transannulation reactions (Longobardi, Mahdi, & Stephan, 2015).

Synthesis of Bicyclic β-Lactams : Research has shown the conversion of cis-3-benzyloxy-4-(2-mesyloxyethyl)azetidin-2-ones into cis-2-oxa-6-azabicyclo[3.2.0]heptan-7-ones, showcasing an efficient pathway for synthesizing bicyclic β-lactams, which can be further transformed into methyl cis-3-aminotetrahydrofuran-2-carboxylates (Mollet, D’hooghe, & Kimpe, 2012).

Photochemical and Thermal Ring Contractions : The photolysis and pyrolysis of certain azepines have led to ring contraction products such as 7-azabicyclo derivatives, illustrating the potential of photochemical and thermal methods in the synthesis of complex bicyclic structures (Ogata, Matsumoto, & Kanō, 1969).

Diastereoselective Synthesis : An innovative metal-free method has been developed for the diastereoselective synthesis of 4-halo-3,6-di-aryl-2,6-diaza-bicyclo[3.2.0]heptan-7-one, demonstrating the versatility of non-metal approaches in creating complex bicyclic structures with potential applications in drug development and organic synthesis (Kumar et al., 2014).

Propiedades

IUPAC Name |

7-azabicyclo[2.2.1]heptan-7-yl-(3-methoxyphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO2/c1-17-13-4-2-3-10(9-13)14(16)15-11-5-6-12(15)8-7-11/h2-4,9,11-12H,5-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWBBHHVLYXBZSB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)N2C3CCC2CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(3-Methoxybenzoyl)-7-azabicyclo[2.2.1]heptane | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-isobutyl-1,6,7-trimethyl-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2432404.png)

![6-ethyl-3-(2-(indolin-1-yl)-2-oxoethyl)-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2432413.png)

![Tert-butyl N-[(5-amino-1-methylpyrazol-4-yl)methyl]carbamate](/img/structure/B2432414.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-ethoxyacetamide](/img/structure/B2432417.png)

![4-Benzyl-1-[(3-methylphenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2432420.png)